Glyphosate-N-nitroso sodium

Overview

Description

Glyphosate-N-nitroso sodium, also known as glyphosate nitrosamine, is a chemical compound used as a herbicide . It is a derivative of glyphosate, one of the most widely used herbicides in the world . Glyphosate-N-nitroso sodium is a salt formed by the reaction of glyphosate with a nitrosating agent .

Synthesis Analysis

Glyphosate itself readily forms an N-nitroso derivative . The synthesis of Glyphosate-N-nitroso sodium involves the nitrosation of glyphosate, converting it into N-nitroso-N-(phosphonomethyl) glycine after derivatization with sodium nitrite .Molecular Structure Analysis

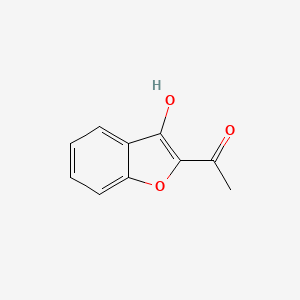

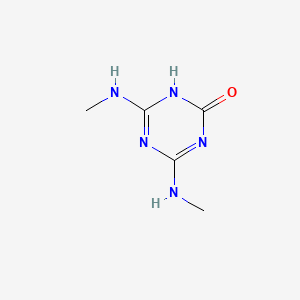

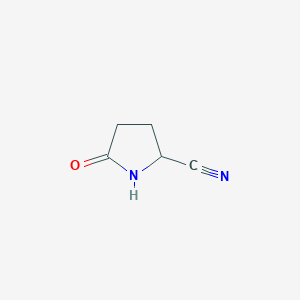

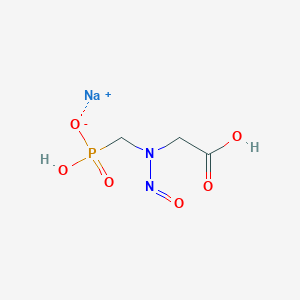

The molecular formula of Glyphosate-N-nitroso sodium is C3H6N2NaO6P .Chemical Reactions Analysis

Glyphosate-N-nitroso sodium can form from the reaction of nitrates and glyphosate .Physical And Chemical Properties Analysis

Glyphosate-N-nitroso sodium is a white crystalline powder that is soluble in water . Its molecular weight is 220.05 g/mol .Scientific Research Applications

Herbicide and Vegetative Control

Glyphosate-N-nitroso sodium, also known as N-nitrosoglyphosate (NNG), is a derivative of Glyphosate (GP), a non-selective, postemergence herbicide widely used for weed and vegetative control . The salt portion of the formulated product may allow for greater absorption of glyphosate through its more effective penetration into the leaf .

Analysis of N-Nitroso Glyphosate in Glyphosate Samples

The compound is used in the analysis of N-Nitroso Glyphosate in Glyphosate samples. An effective separation of Nitrosoglyphosate from Glyphosate on an anion exchange column with an improved single-step derivatization of NNG is used .

Toxicity Studies

N-nitrosoglyphosate is of great concern due to its toxicity . It is considered toxicologically harmful and presents potential association with human carcinogenesis and other chronic diseases .

Neurotoxicity Studies

The effects of glyphosate should be reduced by improving neurotoxicity studies. Currently, these studies typically involve exposure of experimental animals to glyphosate .

Environmental Impact

Glyphosate is considered to have serious health and environmental problems. However, there is an absence of public health policies, probably due to the difficulties in detecting glyphosate in the environment .

Mechanism of Action

Target of Action

Glyphosate, the active ingredient in Glyphosate-N-nitroso sodium, primarily targets the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) . This enzyme plays a crucial role in the shikimate pathway , which is responsible for the synthesis of aromatic amino acids in plants .

Mode of Action

Glyphosate binds to the EPSPS enzyme and inhibits its functions . This inhibition disrupts the shikimate pathway, leading to a deficiency in the production of essential aromatic amino acids . As a result, plant growth is hindered .

Biochemical Pathways

The inhibition of the EPSPS enzyme by glyphosate affects multiple biochemical pathways. It leads to an increase in shikimic acid and a decrease in the production of aromatic amino acids . The disruption of these pathways results in multiple phytotoxicity effects, both upstream and downstream from EPSPS .

Pharmacokinetics

Glyphosate is known to have great solubility and low quantities in soil and water, which makes its detection a difficult process . More research is needed to fully understand the ADME properties of Glyphosate-N-nitroso sodium and their impact on bioavailability.

Result of Action

The primary result of Glyphosate-N-nitroso sodium’s action is the inhibition of plant growth due to the disruption of the shikimate pathway . Studies have also revealed that glyphosate exhibits toxic properties that can lead to detrimental consequences for human well-being . These include the potential to induce cancer, contribute to birth defects, and disrupt reproductive functions .

Action Environment

The action of Glyphosate-N-nitroso sodium can be influenced by various environmental factors. Its effectiveness as a herbicide is facilitated by its great solubility and low quantities in soil and water . Overuse and improper application of glyphosate have become an urgent concern, raising questions about potential harm to human health and environmental sustainability . Moreover, glyphosate can inflict adverse impacts on various forms of aquatic life, insects, and essential soil microorganisms when exposed to non-target organisms .

properties

IUPAC Name |

sodium;[carboxymethyl(nitroso)amino]methyl-hydroxyphosphinate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7N2O6P.Na/c6-3(7)1-5(4-8)2-12(9,10)11;/h1-2H2,(H,6,7)(H2,9,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANBNFCKWUZJADZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CP(=O)(O)[O-])N=O.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2NaO6P | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Glyphosate-N-nitroso sodium | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.